physicochemical properties of 4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
physicochemical properties of 4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Authored by: A Senior Application Scientist
Abstract
4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a halogenated, trifluoromethyl-substituted azaindole derivative of significant interest in medicinal chemistry and drug discovery. Its unique electronic and steric properties make it a valuable heterocyclic building block for synthesizing novel bioactive molecules, particularly as a scaffold for potent and selective enzyme inhibitors.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, supported by detailed experimental protocols for their determination. The methodologies described are grounded in established laboratory principles, ensuring reliability and reproducibility for researchers in pharmaceutical development and chemical synthesis.
Molecular and Structural Characteristics
The foundational step in characterizing any chemical entity is to define its molecular structure and fundamental properties. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a key feature, and the strategic placement of a chloro group at the 4-position and a trifluoromethyl group at the 2-position profoundly influences its reactivity and biological interactions.[1][3]
| Property | Value | Source(s) |
| CAS Number | 1014613-16-1 | [1][4] |
| Molecular Formula | C₈H₄ClF₃N₂ | [4] |
| Molecular Weight | 220.58 g/mol | [1][4] |
| Appearance | Solid | [4] |
| InChI Key | UASGWTZIMUAPDJ-UHFFFAOYSA-N | [1] |
Thermal Properties: Melting Point Analysis
The melting point is a critical indicator of a crystalline solid's purity. A sharp, well-defined melting range is characteristic of a pure substance, whereas impurities typically depress the melting point and broaden the range.[5]
While a specific, experimentally verified melting point for 4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is not consistently reported in the provided literature, the melting point of the parent compound, 4-chloro-1H-pyrrolo[2,3-b]pyridine, is reported as 174-176 °C.[6] The addition of the trifluoromethyl group is expected to alter this value due to changes in crystal lattice energy and intermolecular forces.
Causality Behind Experimental Choices
The capillary method is the most common and reliable technique for melting point determination.[7] The key to accuracy is a slow heating rate (approx. 1-2 °C per minute) near the expected melting point.[8][9] This ensures that the temperature of the heating block and the sample are in thermal equilibrium, providing a true reading of the phase transition temperature. A preliminary, rapid heating run is often performed to quickly identify an approximate melting range, saving time in subsequent, more precise measurements.[5]
Self-Validating Protocol: Melting Point Determination
-
Sample Preparation: Ensure the solid sample is completely dry and finely powdered to allow for uniform packing.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it on a hard surface or drop it through a long glass tube to pack the solid into the closed end. The packed sample height should be 2-3 mm for optimal results.[9]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).[9]
-
Approximate Determination (Optional): Heat the sample at a rapid rate (10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool significantly before the next step.[8]
-
Precise Determination: Set the apparatus to heat rapidly to a temperature approximately 20 °C below the estimated melting point.[9]
-
Slow Heating: Decrease the heating rate to 1-2 °C per minute.[8]
-
Observation and Recording:
-
Record the temperature (T₁) at which the first droplet of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.
-
-
Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (0.5-1.0 °C).
Visualization: Melting Point Workflow
Caption: Workflow for Melting Point Determination.
Solubility Profile
Solubility is a fundamental property that dictates solvent choice for reactions, purification (recrystallization), and formulation of pharmaceuticals. The structure of 4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine—containing a polar heterocyclic core, a lipophilic trifluoromethyl group, and a chloro substituent—suggests it will be largely insoluble in water but soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.[10] The basic nitrogen atom in the pyridine ring implies that its solubility may increase in acidic aqueous solutions due to the formation of a more polar protonated salt.[11]
Self-Validating Protocol: Qualitative Solubility Testing
This protocol systematically classifies a compound based on its solubility in a series of solvents, providing insight into its functional groups and polarity.[12][13]
-
Initial Setup: Place approximately 10 mg of the solid compound into four separate small test tubes.
-
Water Solubility: To the first tube, add 1 mL of deionized water. Shake vigorously for 30-60 seconds. Observe if the compound dissolves completely. If soluble, test the solution's pH with litmus or pH paper.[11][13]
-
Aqueous Base Solubility (5% NaOH): If insoluble in water, add 1 mL of 5% NaOH solution to the second tube. Shake and observe. Solubility indicates the presence of a strong or weak acidic functional group.
-
Aqueous Acid Solubility (5% HCl): If insoluble in water, add 1 mL of 5% HCl solution to the third tube. Shake and observe. Solubility indicates the presence of a basic functional group, such as an amine or pyridine nitrogen.
-
Organic Solvent Solubility: To the fourth tube, add 1 mL of a common organic solvent (e.g., dichloromethane or ether). Shake and observe.
-
Classification: Use the results to classify the compound according to a standard solubility chart.
Visualization: Solubility Test Flowchart
Caption: Principle of pKa Determination via Potentiometric Titration.
Spectroscopic Profile: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is an indispensable tool for elucidating molecular structure. While specific experimental spectra for 4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine are not provided in the search results, its key features can be predicted based on the known effects of its substituents on the pyrrolopyridine core. [14][15]
-
¹H NMR: The spectrum is expected to show signals corresponding to the protons on the aromatic core. The pyrrole N-H proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The pyridine and pyrrole C-H protons will appear in the aromatic region (approx. 7.0-8.5 ppm), with their precise shifts and coupling patterns determined by the electronic effects of the chloro and trifluoromethyl groups.
-
¹³C NMR: The spectrum will show eight distinct carbon signals. The trifluoromethyl group will have a significant effect, with the C2 carbon appearing as a quartet due to coupling with the three fluorine atoms (¹J-CF). The other carbons in the ring will also exhibit smaller long-range C-F couplings (²J-CF, ³J-CF), which are diagnostic for structure confirmation. [16]The electron-withdrawing nature of the CF₃ and Cl groups will influence the chemical shifts of the ring carbons. [14]* ¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.
Conclusion
4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a solid heterocyclic compound with physicochemical properties shaped by its azaindole core and electron-withdrawing substituents. Its predicted weak basicity, low aqueous solubility, and distinct thermal and spectroscopic profiles are critical parameters for its application in synthetic and medicinal chemistry. The experimental protocols detailed in this guide provide a robust framework for researchers to verify these properties, ensuring data integrity and facilitating the development of novel therapeutics based on this versatile scaffold.
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